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  • Product: 2-Bromoquinoline-6-carboxylic acid
  • CAS: 1781044-00-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromoquinoline-6-carboxylic acid: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3]. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 2-Bromoquinoline-6-carboxylic acid is a key synthetic intermediate that offers two distinct points for chemical modification: the bromine atom at the 2-position, which is amenable to a variety of cross-coupling reactions, and the carboxylic acid group at the 6-position, which can be readily converted into amides, esters, and other functional groups. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Bromoquinoline-6-carboxylic acid, with a focus on its application as a versatile building block in drug discovery and organic synthesis.

Chemical Structure and Core Properties

2-Bromoquinoline-6-carboxylic acid is a substituted quinoline with a bromine atom at the C2 position and a carboxylic acid at the C6 position. This arrangement of functional groups provides a valuable platform for the synthesis of diverse molecular architectures.

PropertyValueReference(s)
IUPAC Name 2-Bromoquinoline-6-carboxylic acidInferred from structure
CAS Number 1781044-00-5[4][5]
Molecular Formula C₁₀H₆BrNO₂[4][5]
Molecular Weight 252.07 g/mol [4][6]
Physical Form Solid[4]
Purity Typically 95-98%[5][6]
Melting Point Data not available. For comparison, the isomer 6-bromoquinoline-2-carboxylic acid has a reported melting point.
Solubility Data not available. Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.

Synthesis of 2-Bromoquinoline-6-carboxylic acid

Hypothetical Synthetic Pathway

A potential synthetic route could involve the following key steps:

  • Cyclization: A Doebner-von Miller reaction of 4-aminobenzoic acid with an appropriate α,β-unsaturated aldehyde or ketone, followed by oxidation, could furnish the quinoline-6-carboxylic acid core.

  • Hydroxylation/Chlorination: Conversion of the quinoline core to a 2-hydroxyquinoline (a quinolinone) followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield a 2-chloroquinoline derivative.

  • Bromination: Finally, a nucleophilic substitution of the chlorine atom with a bromide source, or a more direct bromination method, would yield the target 2-Bromoquinoline-6-carboxylic acid.

Synthetic Pathway A 4-Aminobenzoic Acid B Quinoline-6-carboxylic Acid Derivative A->B Doebner-von Miller Reaction C 2-Hydroxyquinoline-6-carboxylic Acid B->C Oxidation/Hydroxylation D 2-Chloroquinoline-6-carboxylic Acid C->D Chlorination (e.g., POCl₃) E 2-Bromoquinoline-6-carboxylic Acid D->E Bromination

Caption: A plausible synthetic pathway to 2-Bromoquinoline-6-carboxylic acid.

Chemical Reactivity and Key Transformations

The utility of 2-Bromoquinoline-6-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its two functional groups.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the 6-position is a versatile handle for the introduction of various functionalities, most notably through the formation of amide and ester linkages.

Amide bond formation is a cornerstone of medicinal chemistry, and 2-Bromoquinoline-6-carboxylic acid is an excellent substrate for this transformation[7][8]. The carboxylic acid can be activated using a variety of coupling reagents, such as HATU, HBTU, or EDC, followed by the addition of a primary or secondary amine to furnish the corresponding 2-bromoquinoline-6-carboxamide[9]. This reaction is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.

Amide Coupling Workflow cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 2-Bromoquinoline-6-carboxylic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product 2-Bromoquinoline-6-carboxamide Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂) Amine->Amide_Product

Caption: General workflow for amide coupling of 2-Bromoquinoline-6-carboxylic acid.

Reactions at the Bromine Atom

The bromine atom at the 2-position is a key feature for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between the 2-position of the quinoline ring and various aryl or heteroaryl boronic acids or esters[10][11][12]. This reaction typically employs a palladium catalyst, a base, and a suitable solvent system. The ability to introduce a wide range of substituents at this position makes the Suzuki-Miyaura coupling an invaluable tool in the synthesis of complex molecules for drug discovery[13].

Applications in Medicinal Chemistry and Drug Discovery

The 2-bromoquinoline-6-carboxylic acid scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The quinoline core itself is present in many FDA-approved drugs, and the ability to functionalize this core at two distinct positions allows for the exploration of a vast chemical space.

Derivatives of quinoline carboxylic acids have shown a wide range of biological activities, including:

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways[1][2]. The ability to synthesize diverse libraries of compounds from 2-Bromoquinoline-6-carboxylic acid is crucial for identifying new anticancer drug candidates.

  • Antibacterial and Antiviral Agents: The quinoline scaffold is a key component of several antibacterial and antiviral drugs[14]. Novel derivatives can be synthesized to combat drug-resistant strains of bacteria and viruses.

  • Enzyme Inhibition: Quinoline-based compounds have been developed as inhibitors for a variety of enzymes, making them attractive for the treatment of numerous diseases[15].

Experimental Protocols

The following are representative, detailed protocols for key transformations involving 2-Bromoquinoline-6-carboxylic acid. These are based on established methodologies for similar substrates and should be optimized for specific cases.

General Protocol for Amide Coupling

Objective: To synthesize a 2-bromoquinoline-6-carboxamide derivative.

Materials:

  • 2-Bromoquinoline-6-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromoquinoline-6-carboxamide.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-quinoline-6-carboxylic acid derivative.

Materials:

  • 2-Bromoquinoline-6-carboxylic acid

  • Aryl or heteroaryl boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-Bromoquinoline-6-carboxylic acid (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-quinoline-6-carboxylic acid.

Safety and Handling

2-Bromoquinoline-6-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromoquinoline-6-carboxylic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality allows for the independent and sequential modification of both the 2- and 6-positions of the quinoline core, providing access to a wide array of complex molecular architectures. The key transformations of this intermediate, particularly amide coupling and Suzuki-Miyaura cross-coupling, are robust and well-established reactions that enable the rapid generation of compound libraries for drug discovery programs. As the demand for novel therapeutics continues to grow, the utility of such strategic intermediates in the efficient synthesis of new chemical entities is paramount.

References

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analysis and interpretation of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis and interpretation of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromoquinoline-6-carboxylic acid. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and draws upon spectral data from analogous compounds to predict chemical shifts and coupling constants. Furthermore, a comprehensive, step-by-step experimental protocol for the acquisition of high-quality NMR data for 2-Bromoquinoline-6-carboxylic acid is presented. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with this or structurally related compounds.

Introduction: The Significance of 2-Bromoquinoline-6-carboxylic Acid

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The strategic placement of substituents on the quinoline ring system can profoundly influence a molecule's biological activity. 2-Bromoquinoline-6-carboxylic acid is a key synthetic intermediate, offering multiple points for further chemical modification. The bromo substituent at the 2-position and the carboxylic acid at the 6-position provide orthogonal handles for a variety of coupling and derivatization reactions. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for these tasks.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Bromoquinoline-6-carboxylic acid is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the quinoline core, and a characteristic downfield signal for the carboxylic acid proton. The predicted chemical shifts are based on the known effects of electron-withdrawing groups (both the bromo and carboxylic acid substituents) on the quinoline ring system.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~7.6 - 7.8dJ ≈ 8.5 HzThe bromine at C-2 will influence H-3. Data from 2-bromoquinoline shows a signal around 7.51 ppm for H-3[1][2]. The carboxylic acid group at C-6 is expected to have a minor deshielding effect.
H-4~8.1 - 8.3dJ ≈ 8.5 HzH-4 is adjacent to the nitrogen and will be deshielded. The bromo group at C-2 will also have a deshielding effect. In 2-bromoquinoline, the corresponding proton is observed around 7.98 ppm[1][2].
H-5~8.3 - 8.5dJ ≈ 8.8 HzThe carboxylic acid group at the adjacent C-6 position will exert a significant deshielding effect on H-5.
H-7~8.1 - 8.3ddJ ≈ 8.8, 2.0 HzH-7 will be deshielded by the electron-withdrawing carboxylic acid group at C-6 and will be split by both H-8 and H-5.
H-8~8.8 - 9.0dJ ≈ 2.0 HzH-8 is expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen and the carboxylic acid group.
COOH> 12br s-The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent.

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each of the ten carbon atoms in the 2-Bromoquinoline-6-carboxylic acid molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~142 - 145Attached to bromine, this carbon will be significantly deshielded.
C-3~123 - 126Adjacent to the bromine-bearing carbon.
C-4~138 - 141Influenced by the adjacent nitrogen and the bromine at C-2.
C-4a~148 - 151Quaternary carbon at the ring junction.
C-5~128 - 131Adjacent to the carboxylic acid-bearing carbon.
C-6~135 - 138Attached to the electron-withdrawing carboxylic acid group.
C-7~130 - 133
C-8~129 - 132
C-8a~147 - 150Quaternary carbon at the ring junction, adjacent to nitrogen.
COOH~165 - 170Typical chemical shift for a carboxylic acid carbonyl carbon.

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following protocol provides a detailed methodology for the NMR analysis of 2-Bromoquinoline-6-carboxylic acid.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 2-Bromoquinoline-6-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and because the exchangeable proton of the carboxylic acid is often observed.[3] Other potential solvents include methanol-d₄ or a mixture of CDCl₃ with a few drops of DMSO-d₆ to aid solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a much lower natural abundance than ¹H.

  • Temperature: 298 K (25 °C).

Structure and Workflow Diagrams

The following diagrams illustrate the structure of 2-Bromoquinoline-6-carboxylic acid and a logical workflow for its spectral analysis.

Caption: Structure of 2-Bromoquinoline-6-carboxylic acid with atom numbering.

workflow cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in appropriate deuterated solvent) B 1D NMR Data Acquisition (¹H and ¹³C spectra) A->B C Data Processing (Fourier transform, phase correction, baseline correction, integration) B->C F 2D NMR Data Acquisition (Optional) (COSY, HSQC, HMBC for complex cases) B->F If needed D ¹H Spectrum Analysis (Chemical shift, integration, multiplicity, coupling constants) C->D E ¹³C Spectrum Analysis (Chemical shift, number of signals) C->E G Structure Confirmation and Peak Assignment D->G E->G F->G

Caption: A logical workflow for the NMR spectral analysis of 2-Bromoquinoline-6-carboxylic acid.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 2-Bromoquinoline-6-carboxylic acid, based on established spectroscopic principles and data from analogous compounds. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality spectra for this important synthetic intermediate. A thorough understanding of the NMR characteristics of this molecule is essential for ensuring its structural integrity and purity in the context of pharmaceutical research and development.

References

  • Maslankiewicz, A., & Skrzypek, L. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-185. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of 2-Bromoquinoline-6-carboxylic Acid in Synthesis

An In-Depth Guide to Amide Coupling Protocols Using 2-Bromoquinoline-6-carboxylic Acid The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Withi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Protocols Using 2-Bromoquinoline-6-carboxylic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Within this class of molecules, 2-Bromoquinoline-6-carboxylic acid stands out as a particularly versatile building block. Its structure presents two orthogonal points for chemical modification: the carboxylic acid at the C-6 position, ideal for forming robust amide linkages, and the bromo-substituent at the C-2 position, a versatile handle for post-coupling modifications via cross-coupling reactions.[2]

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery and development.[3][4][5] However, the direct condensation of a carboxylic acid and an amine is kinetically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] Consequently, the carboxylic acid must first be "activated" using a coupling reagent. The choice of this reagent and the reaction conditions are critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral substrates.

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to performing amide coupling reactions with 2-Bromoquinoline-6-carboxylic acid. We will delve into the mechanistic underpinnings of several robust protocols, offer detailed, step-by-step experimental procedures, and provide expert insights to navigate potential challenges, ensuring reproducible and efficient synthesis of novel quinoline-6-carboxamides.

Core Principle: The Mechanism of Carboxylic Acid Activation

The central principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive acyl-substituted intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the thermodynamically stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 2-Bromoquinoline-6-carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base (optional) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine Primary or Secondary Amine Amide_Product 2-Bromoquinoline-6-carboxamide Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct

Figure 1: General workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uranium/aminium-based coupling reagent renowned for its high reactivity, rapid reaction times, and low rates of epimerization.[7] It is particularly effective for coupling challenging substrates, including sterically hindered amines or electron-deficient carboxylic acids.

Mechanism of Action: In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electron-deficient carbon of HATU, forming a highly reactive OAt-active ester. This intermediate readily reacts with the incoming amine to yield the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[7][8]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (DIPEA) OAt_Ester OAt-Active Ester RCOO->OAt_Ester + HATU HATU HATU Amide Amide (R-CONH-R') OAt_Ester->Amide + Amine Amine Amine (R'-NH₂) HOAt HOAt

Figure 2: Simplified HATU activation pathway.

Detailed Experimental Protocol (HATU)

Materials:

  • 2-Bromoquinoline-6-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1M HCl(aq), sat. NaHCO₃(aq), sat. NaCl(aq))

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Bromoquinoline-6-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add the amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).

    • Scientist's Note: Pre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine can sometimes improve yields for particularly challenging substrates, but co-addition is often sufficient and simpler.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Work-up: a. Quench the reaction by adding water. b. Dilute the mixture with Ethyl Acetate. c. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M aqueous HCl, saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).[6] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: Classic & Cost-Effective Coupling with EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its efficiency and the ease of removing its urea byproduct during aqueous workup.[7] Using EDC alone can lead to side reactions and racemization. Therefore, it is almost always used with an additive, most commonly 1-Hydroxybenzotriazole (HOBt), which acts as a nucleophilic catalyst to suppress side reactions and minimize epimerization.[7]

Mechanism of Action: The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate. This intermediate can be intercepted by the nucleophilic HOBt to generate an HOBt-ester, which is more stable and less prone to racemization. The amine then attacks this activated HOBt-ester to form the desired amide, regenerating HOBt in the process.[7]

Detailed Experimental Protocol (EDC/HOBt)

Materials:

  • 2-Bromoquinoline-6-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Bromoquinoline-6-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

    • Scientist's Note: The base neutralizes the HCl salt of EDC and the HOBt proton, facilitating the reaction. For electron-deficient amines, adding a catalytic amount of DMAP (0.1 equiv) can sometimes accelerate the reaction, but care must be taken as it can increase racemization risk in chiral substrates.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure (Step 6) as described in the HATU protocol.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Green & Efficient Coupling with T3P®

Propylphosphonic anhydride (T3P®) is a mild and effective coupling reagent that offers significant advantages in terms of process safety and environmental impact.[9] Its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, often simplifying purification.[9] T3P® is known to suppress epimerization and is amenable to large-scale reactions.[10][11]

Mechanism of Action: T3P® is a cyclic anhydride. The carboxylate attacks one of the phosphorus atoms, leading to the ring-opening of the anhydride and the formation of a mixed phosphonic-carboxylic anhydride. This mixed anhydride is a highly activated intermediate that is readily attacked by the amine to form the amide bond.

Detailed Experimental Protocol (T3P®)

Materials:

  • 2-Bromoquinoline-6-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • T3P® (typically 50% solution in EtOAc or DMF, 1.5 - 2.0 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • Reaction Setup: In a flask, dissolve 2-Bromoquinoline-6-carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM, 10 volumes).

  • Base Addition: Add DIPEA or Et₃N (3.0 equiv). Cool the solution to 0 °C.

  • T3P® Addition: Slowly add the T3P® solution (1.5-2.0 equiv) dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

    • Scientist's Note: The slow addition of T3P® is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[10]

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with the same organic solvent (e.g., DCM). b. Wash the organic layer successively with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.[10] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Comparative Summary of Protocols

Parameter HATU Protocol EDC/HOBt Protocol T3P® Protocol
Reagent Type Uronium/Aminium SaltCarbodiimidePhosphonic Anhydride
Relative Cost HighLowModerate
Reaction Time Fast (1-4 h)Moderate (4-12 h)Moderate-Slow (12-18 h)
Reported Yields Generally High to ExcellentGood to HighGood to High
Key Advantages High efficiency, low racemization, good for hindered substrates.[7]Cost-effective, well-established, water-soluble byproduct (EDC).[7]"Green" reagent, water-soluble byproducts, easy workup, low epimerization.[9][10]
Considerations Higher cost, requires inert atmosphere.Potential for N-acylurea byproduct, slower for difficult couplings.Requires careful, slow addition; longer reaction times.
Typical Base DIPEADIPEA, TEADIPEA, TEA
Typical Solvent DMF, DCMDMF, DCMEtOAc, DCM

Conclusion

2-Bromoquinoline-6-carboxylic acid is a powerful synthetic intermediate for the construction of novel carboxamides in drug discovery. The choice of an amide coupling protocol is a critical decision that impacts reaction efficiency, purity, and cost. For rapid and high-yield synthesis, especially with challenging substrates, HATU is an excellent choice. The EDC/HOBt system provides a reliable and cost-effective alternative for more routine couplings. For processes where simplified purification and environmental considerations are paramount, T3P® offers a compelling "green" option. By understanding the mechanisms and following the detailed protocols provided in this guide, researchers can confidently and effectively utilize 2-Bromoquinoline-6-carboxylic acid to advance their research and development programs.

References

  • Acid-Amine Coupling using T3P - Organic Synthesis. (n.d.).
  • Bannwart, L., Abele, S., & Tortoioli, S. (2016). Metal-Free Amidation of Acids with Formamides and T3P®. Synthesis, 48(13), 2069-2078.
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC. (2023, February 28).
  • A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. (n.d.).
  • T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot - CORE. (2010, April 8).
  • 2-Bromoquinoline synthesis - ChemicalBook. (n.d.).
  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain - PubMed. (2014). Chemical & Pharmaceutical Bulletin, 62(6), 508-518.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (2025).
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.).
  • Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery - Benchchem. (2025).
  • Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed. (2025, October 30). Biochemical Pharmacology.

Sources

Application

Application Note: Versatile Functionalization of 2-Bromoquinoline-6-carboxylic Acid in Organic Synthesis

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The quinoline core is a privileged scaffold in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] 2-Bromoquinoline-6-carboxylic acid represents a highly valuable and versatile building block for drug discovery, featuring two distinct and orthogonally reactive functional groups: a C2-bromine atom and a C6-carboxylic acid. This bifunctionality allows for precise, stepwise modifications, enabling the systematic exploration of chemical space. This guide provides an in-depth analysis of the key synthetic transformations at both positions, offering field-proven protocols for palladium-catalyzed cross-coupling reactions at the C2-position and derivatization of the C6-carboxylic acid. We will explore the causality behind experimental choices and present self-validating methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as robust protocols for amide bond formation and esterification.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of modern medicinal chemistry.[1][3] Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets. Consequently, functionalized quinoline motifs are integral to drugs with a vast range of activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5]

2-Bromoquinoline-6-carboxylic acid is an exceptionally useful starting material because it provides two distinct points for diversification. The C2-bromo group is primed for functionalization via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino substituents. Concurrently, the C6-carboxylic acid serves as a versatile handle for forming amides and esters, which are critical for modulating physicochemical properties such as solubility, metabolic stability, and target engagement. The ability to selectively address these sites empowers chemists to build complex molecular architectures and generate diverse libraries for high-throughput screening.

Part 1: Functionalization at the C2-Position (C-Br Bond)

The electron-deficient nature of the pyridine ring activates the C2-position, making the C-Br bond an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.

Protocol 1.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a new carbon-carbon bond between the quinoline core and various aryl or vinyl groups.

Principle of the Reaction The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst into the C-Br bond of the quinoline, (2) Transmetalation where the organic group from an activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the final biaryl product and regenerate the Pd(0) catalyst.[6][7] A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)quinoline-6-carboxylic acid

  • Reagent Setup: In an oven-dried Schlenk flask, combine 2-bromoquinoline-6-carboxylic acid (1.0 eq., e.g., 252 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq., 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 eq., 414 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 35 mg, 0.03 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of Dioxane/H₂O (10 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL). Acidify to pH ~4 with 1 M HCl. The product will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether. Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Scientist's Notes:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precursor suitable for a wide range of Suzuki couplings. For more challenging substrates, catalyst systems using specialized ligands like SPhos may offer better results.[8]

  • Base Selection: Potassium carbonate is a moderately strong base sufficient for most arylboronic acids. For less reactive partners, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[8]

  • Solvent System: The use of a water/organic solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.

Table 1: Representative Suzuki-Miyaura Coupling Partners

Boronic Acid Partner Product Structure Typical Yield Range
Phenylboronic acid 2-Phenylquinoline-6-carboxylic acid 85-95%
4-Fluorophenylboronic acid 2-(4-Fluorophenyl)quinoline-6-carboxylic acid 80-90%
3-Pyridinylboronic acid 2-(Pyridin-3-yl)quinoline-6-carboxylic acid 75-85%

| Vinylboronic acid | 2-Vinylquinoline-6-carboxylic acid | 70-80% |

Protocol 1.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the direct installation of an alkyne moiety at the C2-position, a valuable functional group for further chemistry or as a structural element in its own right.

Principle of the Reaction This reaction utilizes a dual catalytic system.[9][10] A palladium catalyst activates the aryl halide through oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium complex, followed by reductive elimination to yield the 2-alkynylquinoline.[11][12]

Experimental Protocol: Synthesis of 2-(phenylethynyl)quinoline-6-carboxylic acid

  • Reagent Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromoquinoline-6-carboxylic acid (1.0 eq., 252 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq., 14 mg, 0.02 mmol), and copper(I) iodide (CuI) (0.04 eq., 8 mg, 0.04 mmol).

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (TEA, 2 mL).

  • Alkyne Addition: Add phenylacetylene (1.1 eq., 112 mg, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the mixture under reduced pressure. Add water (20 mL) and acidify with 1 M HCl to pH ~4 to precipitate the product.

  • Purification: Collect the crude solid by filtration. Purify by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure product.

Scientist's Notes:

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Maintaining an inert atmosphere is critical.

  • Base Function: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also acts as a scavenger for the HBr generated during the reaction.

  • Copper-Free Variants: While the copper co-catalyst is traditional, concerns about its toxicity have led to the development of copper-free Sonogashira protocols, although these may require different ligands or conditions.[12]

Protocol 1.3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a premier method for constructing C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C2-position.[13]

Principle of the Reaction Similar to other cross-couplings, the mechanism involves oxidative addition of Pd(0) to the C-Br bond. The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine, and the resulting amide undergoes reductive elimination to form the C-N bond and regenerate the catalyst.[13][14]

Experimental Protocol: Synthesis of 2-(morpholino)quinoline-6-carboxylic acid

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq., 18 mg, 0.02 mmol) and a suitable phosphine ligand like XPhos (0.08 eq., 38 mg, 0.08 mmol) to a Schlenk tube. Add anhydrous toluene (5 mL).

  • Reagent Setup: In a separate Schlenk tube, add 2-bromoquinoline-6-carboxylic acid (1.0 eq., 252 mg, 1.0 mmol) and sodium tert-butoxide (NaOtBu) (1.4 eq., 135 mg, 1.4 mmol).

  • Reaction Assembly: Add the catalyst solution to the substrate mixture. Then, add morpholine (1.2 eq., 105 mg, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with water and adjust the pH to ~7. Extract the aqueous layer with ethyl acetate (3x). The product may be in either layer depending on the pH; if the carboxylic acid is deprotonated, it will be in the aqueous layer. Acidify the aqueous layer to precipitate the product.

  • Purification: Collect the solid by filtration. If necessary, purify by reverse-phase chromatography or recrystallization.

Scientist's Notes:

  • Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step.[15][16]

  • Strong Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine in the catalytic cycle.[16] Weaker bases like K₂CO₃ are generally ineffective.

  • Substrate Scope: This reaction is broadly applicable to anilines, primary and secondary alkylamines, and various heterocyclic amines.[17]

C2-Position Functionalization Workflow

C2_Functionalization start 2-Bromoquinoline-6-carboxylic acid suzuki Suzuki Coupling (+ R-B(OH)₂) [Pd(PPh₃)₄, Base] start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) [Pd/Cu, Base] start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) [Pd/Ligand, Base] start->buchwald prod_aryl 2-Aryl-quinoline- 6-carboxylic acid suzuki->prod_aryl prod_alkynyl 2-Alkynyl-quinoline- 6-carboxylic acid sonogashira->prod_alkynyl prod_amino 2-Amino-quinoline- 6-carboxylic acid buchwald->prod_amino

Caption: Palladium-catalyzed pathways for C2-functionalization.

Part 2: Functionalization at the C6-Position (Carboxylic Acid)

The carboxylic acid at the C6-position is a key handle for introducing diversity and tuning the pharmacokinetic profile of the molecule. Amide bond formation is the most common and impactful transformation at this site.

Protocol 2.1: Amide Bond Formation via Activated Esters

Modern peptide coupling reagents provide a mild and efficient means to form amide bonds with minimal side reactions and preservation of stereochemistry if chiral amines are used.

Principle of the Reaction Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.[18] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid attacks HATU to form a highly reactive OAt-active ester. This intermediate is then rapidly intercepted by the amine nucleophile to form the thermodynamically stable amide bond.[19] This method is superior for sterically hindered substrates and minimizes racemization.[18]

Experimental Protocol: Synthesis of N-benzyl-2-bromoquinoline-6-carboxamide

  • Reagent Setup: In a round-bottom flask, dissolve 2-bromoquinoline-6-carboxylic acid (1.0 eq., 252 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Activation: Add HATU (1.1 eq., 418 mg, 1.1 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq., 323 mg, 2.5 mmol, or 0.44 mL) dropwise. Stir the mixture at 0 °C for 20 minutes for pre-activation.

  • Amine Addition: Add benzylamine (1.05 eq., 112 mg, 1.05 mmol) to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting acid.

  • Work-up: Pour the reaction mixture into water (50 mL). The product will often precipitate. If not, extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated LiCl solution (to remove DMF), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Scientist's Notes:

  • Coupling Reagent Choice: HATU is extremely efficient but can be expensive. Other common reagents include HBTU, TBTU, or the carbodiimide EDC used in conjunction with an additive like HOBt.[19][20] HATU is often preferred for difficult couplings.[19]

  • Base: DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine nucleophile. Stoichiometric amounts are required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton.

  • Solvent: DMF and DCM are common solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates. Ensure they are anhydrous.

C6-Position Functionalization Workflow

C6_Functionalization start 2-Bromoquinoline-6-carboxylic acid amide Amide Coupling (+ R₂NH) [HATU, DIPEA] start->amide ester Esterification (+ R-OH) [DCC, DMAP] start->ester prod_amide 2-Bromoquinoline- 6-carboxamide amide->prod_amide prod_ester 2-Bromoquinoline- 6-carboxylate Ester ester->prod_ester

Caption: Derivatization pathways for the C6-carboxylic acid.

Part 3: Orthogonal Synthesis Strategies

The true power of the 2-bromoquinoline-6-carboxylic acid scaffold lies in the ability to combine these transformations in a planned sequence. The reactivity of the two sites is generally orthogonal; palladium-catalyzed couplings do not interfere with the carboxylic acid, and amide coupling conditions do not affect the C-Br bond.

This allows for a modular approach to library synthesis. One can first generate a diverse set of C2-functionalized analogues via cross-coupling and then, taking a single C2-analogue, react it with a panel of amines to create a focused library around that core. Alternatively, one can protect the carboxylic acid as a simple ester (e.g., a methyl or benzyl ester), perform the C2-functionalization, and then hydrolyze the ester to unmask the acid for subsequent amide coupling.[21][22] This latter strategy can be useful if the coupling partners have functional groups that are incompatible with the free acid.

Illustrative Orthogonal Workflow

Orthogonal_Workflow start 2-Bromoquinoline-6-carboxylic acid step1 Step 1: Suzuki Coupling (e.g., with Phenylboronic Acid) start->step1 intermediate 2-Phenylquinoline-6-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (e.g., with Piperidine) intermediate->step2 final_product (2-Phenylquinolin-6-yl)(piperidin-1-yl)methanone (Final Target Molecule) step2->final_product

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 2-Bromoquinoline-6-carboxylic acid in organic solvents

Technical Support Center: Solubilization Strategies for 2-Bromoquinoline-6-carboxylic acid Welcome to the Technical Support Hub. This guide is designed for synthetic chemists and drug development professionals struggling...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 2-Bromoquinoline-6-carboxylic acid

Welcome to the Technical Support Hub. This guide is designed for synthetic chemists and drug development professionals struggling with the poor solubility profile of 2-Bromoquinoline-6-carboxylic acid (CAS: 1781044-00-5). Below, we break down the thermodynamic causality of its insolubility and provide self-validating protocols to force this compound into a homogeneous solution for downstream applications.

Mechanistic Overview: Why is it insoluble?

2-Bromoquinoline-6-carboxylic acid presents a classic "brick dust" solubility profile. Its recalcitrance in standard organic solvents (such as dichloromethane, ethyl acetate, or tetrahydrofuran) is driven by three interacting structural features:

  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety at the 6-position forms highly stable, rigid hydrogen-bonded dimers.

  • Pi-Pi Stacking: The planar, aromatic quinoline core facilitates tight crystal lattice packing.

  • Zwitterionic Potential: The weakly basic quinoline nitrogen and the acidic carboxyl group can form intermolecular salt bridges in the solid state, drastically increasing the lattice energy[1].

To achieve a homogeneous solution, your experimental design must actively disrupt this crystal lattice using targeted solvent properties, bulky counterions, or transient chemical modification[2].

Solvent Selection & Quantitative Data Matrix

When selecting a solvent system without using chemical additives, the goal is to maximize the solvent's Hydrogen Bond Acceptor (HBA) capacity to outcompete the carboxylic acid dimerization[3].

Table 1: Physicochemical properties of solvents and their efficacy for quinoline-6-carboxylic acid solubilization.

SolventDielectric Constant (ε)H-Bond Acceptor CapacityBoiling Point (°C)Expected Solubilization Efficacy
Dichloromethane (DCM) 9.1Poor39.6Very Low (Remains a suspension)
Tetrahydrofuran (THF) 7.5Moderate66.0Low (Partial dissolution)
Dimethylformamide (DMF) 36.7Strong153.0Moderate-High (Requires heat)
Dimethyl sulfoxide (DMSO) 46.7Very Strong189.0High (Best for direct dissolution)
Pyridine 12.4Strong (Basic)115.0High (Acts as both solvent and base)

Troubleshooting FAQs

Q1: I am trying to perform an amide coupling (e.g., HATU/EDC) in DMF, but the 2-Bromoquinoline-6-carboxylic acid remains a cloudy suspension. What is the mechanistic fix? A: The suspension indicates that the dipole moment of DMF alone is insufficient to break the lattice energy at room temperature. Do not proceed with the coupling reagent yet, as heterogeneous reactions lead to low yields and trapped intermediates. The Fix: Introduce a bulky organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) before adding your coupling reagent[4]. The base deprotonates the carboxylic acid, forming a trialkylammonium carboxylate salt. The bulky, lipophilic diisopropylethylammonium counterion sterically prevents tight crystal packing, forcing the compound into the organic phase.

Q2: I need to run a biological assay and cannot use organic bases or coupling reagents. How do I achieve a stock solution? A: For assays requiring the unmodified acid, DMSO is the mandatory solvent. DMSO acts as a massive hydrogen bond acceptor, binding directly to the –OH groups of the complex and disrupting the polymeric chains[2]. The Fix: Add the compound to anhydrous DMSO and apply bath sonication at 40–50 °C for 15 minutes. The thermal energy overcomes the initial lattice enthalpy, while sonication provides the mechanical cavitation needed to disperse the aggregates.

Q3: Base-assisted dissolution in DMF is still leaving trace particulates. Should I filter them? A: No. Filtering will alter your stoichiometry. Instead, convert the acid to a more reactive, highly soluble intermediate. Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl 2​ ) completely eliminates its hydrogen-bond donor capacity, rendering the resulting 2-bromoquinoline-6-carbonyl chloride highly soluble in aprotic solvents like DCM or THF[3].

Validated Experimental Protocols

Protocol A: Base-Assisted Solubilization for Amide Coupling

Causality: Forms a lipophilic organic salt to bypass lattice energy and disrupt H-bond dimers.

  • Preparation: Weigh 1.0 equivalent of 2-Bromoquinoline-6-carboxylic acid into an oven-dried, argon-purged flask.

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a target concentration of 0.1 M to 0.2 M.

    • Self-Validation Check: The mixture will initially appear as an opaque, white/off-white suspension.

  • Base Addition: Dropwise, add 2.0 to 2.5 equivalents of DIPEA (Hünig's base).

  • Agitation: Stir the mixture at 40 °C for 10–15 minutes.

  • Validation Check: The solution must transition from an opaque suspension to a clear, homogeneous (often pale amber) liquid. If particulates remain, apply bath sonication for 5 minutes.

  • Coupling: Only after a clear solution is visually confirmed, cool the flask to room temperature and add your coupling reagent (e.g., HATU) followed by the amine.

Protocol B: Chemical Derivatization (Acid Chloride Generation)

Causality: Covalent masking of the H-bond donor to ensure absolute solubility in non-polar/moderately polar media.

  • Preparation: Suspend 1.0 equivalent of the acid in anhydrous toluene or DCM (0.2 M).

  • Catalyst: Add 1-2 drops of anhydrous DMF. (DMF acts as a formamide catalyst, reacting with SOCl 2​ to form the highly reactive Vilsmeier-Haack intermediate).

  • Reagent Addition: Slowly add 3.0 equivalents of Thionyl Chloride (SOCl 2​ ).

  • Reflux: Heat the mixture to reflux (or 60 °C) for 2–4 hours.

  • Validation Check: The suspension will gradually clear as the insoluble acid converts into the highly soluble acid chloride. Gas evolution (SO 2​ and HCl) will cease upon completion.

  • Isolation: Concentrate under reduced pressure to remove excess SOCl 2​ and solvent. The resulting residue can be immediately dissolved in DCM or THF for downstream nucleophilic additions.

Decision Workflow Diagram

Workflow Start 2-Bromoquinoline-6-carboxylic acid (Highly Crystalline / Insoluble) Eval Is chemical derivatization acceptable for the workflow? Start->Eval PathNo No (Direct Coupling / Assays) Eval->PathNo Non-destructive PathYes Yes (Multi-step Synthesis) Eval->PathYes Destructive Solvent Use Strong H-Bond Acceptor Solvents (DMSO, DMF, NMP) + Heat (50°C) PathNo->Solvent Deriv Synthesize Acid Chloride (SOCl2, reflux) Eliminates H-bond donors PathYes->Deriv Base Add Bulky Organic Base (1.5-2.0 eq DIPEA or TEA) Forms lipophilic carboxylate salt Solvent->Base If still cloudy Success1 Homogeneous Solution Proceed to Amide Coupling Base->Success1 Success2 Highly Soluble Intermediate Proceed to Nucleophilic Addition Deriv->Success2

Figure 1: Decision matrix and workflow for solubilizing 2-Bromoquinoline-6-carboxylic acid.

References

  • Thieme Connect. Synthesis of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acids by Cascade Autoxidation–Ring Contractions.1

  • ACS Publications. Self-Assembly of Polymer and Sheet Structures in Palladium(II) Complexes Containing Carboxylic Acid Substituents | Inorganic Chemistry.2

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.3

  • Google Patents. US5633262A - Quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituent and processes for preparing thereof.4

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromoquinoline-6-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing bottlenecked yields during the synthesis of functionalized quinolines. The preparation of 2-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing bottlenecked yields during the synthesis of functionalized quinolines. The preparation of 2-bromoquinoline-6-carboxylic acid [1] is a classic example of a deceptively simple pathway—N-oxidation followed by deoxidative bromination—that routinely fails in practice if run sequentially on the free carboxylic acid.

This guide deconstructs the mechanistic pitfalls of this synthesis, replacing rigid, outdated methods with a causality-driven, self-validating workflow designed to maximize your isolated yields.

Synthetic Workflow & Bottleneck Identification

The fundamental flaw in many literature protocols is attempting to perform N-oxidation and bromination directly on quinoline-6-carboxylic acid. The zwitterionic nature of the starting material leads to severe solubility issues, while the highly polar N-oxide intermediate is notoriously difficult to isolate via standard aqueous workups [2].

G SM Quinoline-6-carboxylic acid (Insoluble) Ester Methyl quinoline-6-carboxylate (Soluble Intermediate) SM->Ester MeOH, H2SO4, Reflux (Overcomes solubility issues) NOxide Methyl quinoline-6-carboxylate N-oxide (Highly Polar) Ester->NOxide m-CPBA, DCM, RT (Non-aqueous workup) BromoEster Methyl 2-bromoquinoline-6-carboxylate (Isolable Target) NOxide->BromoEster POBr3, CHCl3/DMF, Reflux (Deoxidative halogenation) Target 2-Bromoquinoline-6-carboxylic acid (Final Product) BromoEster->Target LiOH, THF/H2O, RT (Mild hydrolysis)

Workflow for the synthesis of 2-bromoquinoline-6-carboxylic acid.

Quantitative Yield Analysis: Common Failure Modes

To understand why your synthesis is failing, we must quantify the impact of each mechanistic variable. The table below summarizes the most common yield-limiting factors and the optimized baseline you should expect when applying our corrected protocol.

Reaction StepCommon IssueChemical CausalityImpact on YieldOptimized Yield
N-Oxidation Aqueous Workup LossHigh polarity of the N-oxide leads to partitioning into the aqueous phase during standard extraction [3].< 30%> 90%
N-Oxidation Incomplete ConversionThe electron-withdrawing -COOH group reduces the nucleophilicity of the pyridine nitrogen.40 - 50%> 95%
Bromination 4-Bromo ByproductExcess POBr₃ and excessive heat favor competing electrophilic attack at the C-4 position.15 - 25% loss< 5% loss
Bromination Acyl Bromide FormationThe free -COOH reacts with POBr₃, consuming the reagent and complicating purification.20 - 40% loss0% (Protected)
Troubleshooting FAQs

Q1: I am trying to oxidize quinoline-6-carboxylic acid with m-CPBA in DCM, but my starting material won't dissolve, and the reaction stalls at 40% conversion. What is happening? Causality & Solution: The free carboxylic acid exhibits strong intermolecular hydrogen bonding and zwitterionic character, rendering it practically insoluble in halogenated solvents like dichloromethane (DCM). Furthermore, the electron-withdrawing nature of the free acid severely deactivates the quinoline nitrogen toward electrophilic oxygen transfer. Solution: You must mask the carboxylic acid. Converting it to a methyl ester prior to oxidation dramatically increases solubility in DCM and slightly improves the electron density on the nitrogen, allowing the m-CPBA oxidation to proceed to >95% conversion at room temperature.

Q2: After my m-CPBA oxidation, my TLC shows full conversion, but my isolated yield is under 30% after a standard NaHCO₃/brine workup. Where is my product? Causality & Solution: You are washing your product down the drain. Quinoline N-oxides are highly hygroscopic and water-soluble [2]. When you perform an aqueous extraction, the N-oxide partitions heavily into the aqueous layer. Solution: Implement a non-aqueous workup [3]. By adding solid sodium metabisulfite (Na₂S₂O₅) directly to the DCM reaction mixture, you reduce excess m-CPBA to m-chlorobenzoic acid. Subsequent addition of solid basic alumina or K₂CO₃ neutralizes the acid. You can then simply filter the suspension and concentrate the organic filtrate to obtain the pure N-oxide without a single drop of water touching your product.

Q3: During the POBr₃ step, I get a messy mixture of the 2-bromo product, a 4-bromo byproduct, and unreacted starting material. How do I control regioselectivity? Causality & Solution: The deoxidative bromination mechanism relies on the N-oxide oxygen attacking the phosphorus of POBr₃, forming a highly reactive -O-PBr₂⁺ leaving group. The liberated bromide ion must then attack the adjacent C-2 position. However, the C-4 position is also electrophilically activated via resonance. High temperatures or neat POBr₃ conditions promote solvent-separated ion pairs, which increases attack at the C-4 position. Solution: Run the reaction in a non-polar solvent like chloroform (CHCl₃) to maintain a tight ion pair, which sterically directs the bromide attack to the C-2 position. Adding a catalytic amount of DMF generates a Vilsmeier-type intermediate that accelerates the reaction, allowing you to lower the reflux temperature and suppress the 4-bromo isomer.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a Validation Checkpoint . Do not proceed to the next step unless the analytical criteria are met.

Step 1: Methyl Esterification
  • Suspend quinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Slowly add concentrated H₂SO₄ (0.2 eq) dropwise.

  • Reflux for 12 hours under nitrogen.

  • Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (1:1 Hexanes/EtOAc) must show a single spot (Rf ~0.6). LC-MS must confirm the mass of the methyl ester ([M+H]⁺ = 188.1).

Step 2: N-Oxidation (Non-Aqueous Workup)
  • Dissolve the methyl quinoline-6-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).

  • Add m-CPBA (77% purity, 1.5 eq) portion-wise at 0 °C. Let warm to room temperature and stir for 4 hours.

  • Quench: Add solid Na₂S₂O₅ (1.0 eq) and stir for 30 minutes to destroy excess oxidant.

  • Add solid K₂CO₃ (3.0 eq) and stir for an additional 1 hour to neutralize m-chlorobenzoic acid.

  • Filter the suspension through a pad of Celite, washing thoroughly with DCM. Concentrate the filtrate.

  • Validation Checkpoint: TLC (10% MeOH/DCM) should show complete consumption of the ester and formation of a highly polar spot (Rf ~0.2). LC-MS must show the N-oxide mass ([M+H]⁺ = 204.1).

Step 3: Deoxidative Bromination
  • Dissolve the N-oxide intermediate (1.0 eq) in anhydrous CHCl₃ (0.1 M).

  • Add POBr₃ (1.5 eq) and DMF (0.05 eq).

  • Heat to a gentle reflux (60-65 °C) for 3 hours.

  • Cool to 0 °C and carefully quench by pouring over crushed ice. Neutralize with saturated NaHCO₃ and extract with DCM. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

  • Validation Checkpoint: LC-MS must show a distinct isotopic doublet characteristic of a single bromine atom ([M+H]⁺ = 266.0 / 268.0).

Step 4: Mild Hydrolysis
  • Dissolve the methyl 2-bromoquinoline-6-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 2 hours.

  • Concentrate to remove THF. Acidify the aqueous layer with 1M HCl to pH 3.

  • Collect the precipitated 2-bromoquinoline-6-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) must show the disappearance of the methyl ester singlet at ~3.9 ppm. LC-MS must confirm the final product mass ([M+H]⁺ = 251.9 / 253.9).

Troubleshooting

Preventing debromination of 2-Bromoquinoline-6-carboxylic acid during reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing challenges with the structural integrity of 2-Bromoquinoline-6-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing challenges with the structural integrity of 2-Bromoquinoline-6-carboxylic acid during complex synthetic workflows.

Due to the unique electronic environment of the quinoline scaffold, the C2–Br bond is highly activated. While this is advantageous for functionalization, it makes the molecule exceptionally susceptible to undesired hydrodebromination (loss of the bromine atom). Below is our comprehensive, field-proven guide to troubleshooting and preventing this issue.

Section 1: Mechanistic Causality (The "Why")

Q1: Why is 2-bromoquinoline-6-carboxylic acid so prone to hydrodebromination during palladium-catalyzed cross-couplings? A: The causality lies in the electronic and steric nature of the quinoline ring. The 2-position is highly electron-deficient (akin to an imoyl halide), which is further exacerbated by the electron-withdrawing 6-carboxylic acid group. This makes the C–Br bond extremely reactive toward oxidative addition by Pd(0).

However, once the Ar−Pd(II)−Br intermediate is formed, the quinoline nitrogen can coordinate to the palladium center, stabilizing off-cycle intermediates and slowing down the crucial transmetalation step[1]. When transmetalation is delayed, the highly electrophilic Pd(II) species becomes vulnerable to competing pathways. If any protic sources (e.g., water, primary/secondary alcohols, or amines) are present, they can act as hydride donors via β -hydride elimination or direct protonation, leading to a rapid reductive elimination that yields the hydrodebrominated byproduct (quinoline-6-carboxylic acid)[2][3].

Mechanism Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (2-Bromoquinoline-6-COOH) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (e.g., R-B(OH)2) PdII->TransMet Favored by bulky ligands Hydride Hydride Source / Protonation (Alcohols, Water) PdII->Hydride Competing Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Cross-Coupled Product RedElim->Product PdH Ar-Pd(II)-H Intermediate Hydride->PdH PdH->Pd0 Debrom Hydrodebrominated Byproduct (Quinoline-6-COOH) PdH->Debrom Reductive Elimination

Catalytic cycle showing the bifurcation between cross-coupling and hydrodebromination.

Section 2: Reaction Condition Optimization (The "How")

Q2: How do I select the right catalyst and ligand to favor cross-coupling over debromination? A: To prevent debromination, you must accelerate the transmetalation and reductive elimination steps so they outcompete the hydride-transfer pathway. Standard catalysts like Pd(PPh3​)4​ are often ineffective here because they form stable, coordinatively saturated complexes.

Instead, employ bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or RuPhos [1]. These ligands sterically shield the palladium center, preventing the quinoline nitrogen from poisoning the catalyst. More importantly, they favor the formation of a highly active monoligated L1​Pd(0) species, which drastically lowers the activation energy for transmetalation and reductive elimination[4].

Q3: What role do solvents and bases play, and which should I avoid? A: Solvents are the most common hidden cause of debromination. Strictly avoid primary and secondary alcohols (e.g., ethanol, isopropanol) as they readily undergo β -hydride elimination to donate a hydride to the Pd(II) center. Furthermore, adventitious water has been mechanistically proven to act as a hydrogen source for dehalogenation in electron-deficient aryl systems[2][3].

Optimization Strategy: Use rigorously anhydrous, aprotic solvents (e.g., Toluene or 1,4-Dioxane) and non-nucleophilic bases (e.g., anhydrous K3​PO4​ or Cs2​CO3​ ).

Quantitative Impact of Reaction Conditions on Product Distribution

The following table summarizes the causal relationship between reaction parameters and the ratio of desired coupling to undesired debromination.

Catalyst SystemSolvent EnvironmentBaseYield (Cross-Coupled)Yield (Debrominated)
Pd(PPh3​)4​ (5 mol%)EtOH / H2​O (Protic) Na2​CO3​ 35%55%
Pd(dppf)Cl2​ (5 mol%)1,4-Dioxane (Aprotic) K2​CO3​ 60%25%
Pd2​(dba)3​ / XPhosToluene (Anhydrous) K3​PO4​ 92% <2%

Section 3: Downstream Handling & Workup

Q4: Can debromination occur during non-metal-catalyzed steps, such as amide coupling of the carboxylic acid moiety? A: Yes. A frequent pitfall in multi-step synthesis is carrying over trace amounts of active palladium. If you perform an amide coupling (e.g., using HATU/DIPEA) on the 6-carboxylic acid while residual Pd is present, the basic conditions and amine nucleophiles can trigger a secondary catalytic cycle, leading to late-stage debromination[5].

Solution: Always treat your organic extracts with a palladium scavenger (e.g., SiliaMetS® Thiol or QuadraPure®) before advancing the intermediate.

Workflow Protect 1. Protection (Esterify COOH) Prep 2. Reagent Prep (Degas Solvents) Protect->Prep Reaction 3. Cross-Coupling (Bulky Ligand) Prep->Reaction Quench 4. Quench (Aqueous Workup) Reaction->Quench Purify 5. Pd Scavenging (Thiol Resin) Quench->Purify

Optimized workflow to prevent debromination during and after cross-coupling.

Section 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 2-Bromoquinoline-6-carboxylic acid Note: To prevent the free carboxylic acid from coordinating to the catalyst or causing solubility issues, it is highly recommended to pre-protect it as a methyl or tert-butyl ester.

Step 1: Reagent Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the 2-bromoquinoline-6-carboxylate ester (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous K3​PO4​ (2.0 equiv), Pd2​(dba)3​ (2 mol%), and XPhos (8 mol%)[1]. Self-Validation Check: Ensure the K3​PO4​ is a free-flowing powder. Clumping indicates moisture absorption, which will act as a hydrogen source for debromination.

Step 2: Rigorous Degassing Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Inject anhydrous, degassed Toluene (0.1 M relative to the quinoline) via syringe. Self-Validation Check: The solution should exhibit a deep, homogeneous color (usually dark red/purple from the Pd-XPhos complex). If palladium black precipitates immediately, oxygen or moisture has compromised the system.

Step 3: Reaction Execution Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously. Self-Validation Check: After 1 hour, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must monitor the ratio of the product mass to the debrominated mass ( [M−Br+H]+ ). If the debrominated peak exceeds 5% of the total ion count, halt heating immediately—your solvent is likely wet, or the ligand loading is insufficient.

Step 4: Quench and Scavenging Upon completion (typically 2–4 hours), cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts. To the filtrate, add 3 equivalents (relative to Pd) of a silica-supported thiol scavenger. Stir at room temperature for 2 hours[5]. Self-Validation Check: The organic layer should turn from yellow/brown to completely colorless, indicating successful sequestration of residual palladium, thereby safeguarding your compound against downstream debromination.

References

  • Grushin, V. V., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.[Link]

  • Hazari, N., et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.[Link]

Sources

Optimization

Recrystallization solvents for high-purity 2-Bromoquinoline-6-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification bottlenecks of functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification bottlenecks of functionalized quinolines. 2-Bromoquinoline-6-carboxylic acid (CAS 1781044-00-5) presents a unique physiochemical challenge: it combines a rigid, planar aromatic core, a heavy lipophilic bromine atom, and a highly polar, hydrogen-bonding carboxylic acid moiety.

Because the carboxylic acid group causes severe peak tailing and irreversible adsorption on standard normal-phase silica gel[1], recrystallization is the gold-standard methodology for achieving >99% purity at scale. This guide provides the theoretical causality, self-validating protocols, and troubleshooting steps necessary to master this purification.

Quantitative Solvent Selection Data

Selecting the correct solvent relies on balancing the dissolution of the rigid quinoline core at high temperatures while exploiting the polar carboxylic acid to drive precipitation upon cooling. Below is a summary of field-validated solvent systems for this class of molecules.

Solvent SystemRatio (v/v)Boiling Point (°C)Hot SolubilityCold SolubilityEst. RecoveryNotes
DMF / Methanol 1:3~65 (MeOH)HighLow82-88%Excellent for removing polar impurities; highly recommended.
Ethanol / Water 4:1~78 (EtOH)ModerateVery Low75-80%Prone to oiling out if cooled too rapidly.
Glacial Acetic Acid N/A118HighModerate60-70%Good for highly impure batches; requires thorough washing.
THF / Heptane 1:2~66 (THF)ModerateLow85-90%Ideal for removing non-polar organic impurities.

Recrystallization Decision Workflow

G Start Crude 2-Bromoquinoline- 6-carboxylic acid SolventScreen Screen Polar Protic (EtOH, AcOH) & Aprotic (DMF) Start->SolventScreen HotDissolve Does it dissolve near boiling point? SolventScreen->HotDissolve HotDissolve->SolventScreen No (Insoluble) BinarySystem Add Anti-Solvent (Water or MeOH) HotDissolve->BinarySystem No (Too Soluble) Cooling Controlled Cooling (0.5 °C / min) HotDissolve->Cooling Yes BinarySystem->Cooling Crystallization Crystal Formation? Cooling->Crystallization OilingOut Oiling Out Detected Reheat & Add Good Solvent Crystallization->OilingOut Liquid Phase Success High-Purity Crystals (>99% HPLC) Crystallization->Success Yes OilingOut->Cooling

Workflow for Recrystallization Solvent Selection and Optimization.

Self-Validating Experimental Protocol: DMF/Methanol System

This protocol utilizes a binary solvent system (N,N-Dimethylformamide and Methanol), which is highly effective for quinoline carboxylic acids[2].

Step 1: Dissolution & Hydrogen Bond Disruption

  • Action: Suspend 1.0 g of crude 2-Bromoquinoline-6-carboxylic acid in 5 mL of N,N-Dimethylformamide (DMF). Heat to 80 °C under constant stirring until complete dissolution is achieved.

  • Causality: The carboxylic acid groups form strong intermolecular dimers. DMF, a polar aprotic solvent, acts as a hydrogen-bond acceptor, disrupting these dimers and fully solvating the rigid quinoline core.

  • Self-Validation: The solution must become completely transparent. Persistent cloudiness indicates the presence of inorganic salts or highly cross-linked polymeric impurities, not the target compound.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed fritted funnel (porosity 3) into a clean, heated receiving flask.

  • Causality: Removes insoluble particulates that can act as heterogeneous nucleation sites for impurities.

  • Self-Validation: The filter cake should be negligible. If >5% of the initial mass remains on the frit, the upstream synthetic reaction likely suffered from severe degradation.

Step 3: Anti-Solvent Addition

  • Action: Maintain the filtrate at 75 °C. Slowly add 15 mL of hot Methanol dropwise via an addition funnel.

  • Causality: Methanol acts as an anti-solvent. It lowers the overall dielectric constant of the mixture just enough to induce supersaturation without causing the rapid, uncontrolled precipitation that traps impurities[2].

Step 4: Controlled Nucleation

  • Action: Remove the heat source and allow the mixture to cool at a rate of approximately 0.5 °C/min to 25 °C.

  • Causality: Slow cooling provides the thermodynamic time required for molecules to arrange into a highly ordered, pure crystalline lattice, excluding structurally dissimilar impurities.

  • Self-Validation: Turbidity should appear around 55-60 °C, followed by distinct needle-like crystal formation. If the solution turns milky without discrete crystals, phase separation ("oiling out") has occurred.

Step 5: Isolation & Washing

  • Action: Vacuum filter the suspension. Wash the filter cake with 2 x 5 mL of ice-cold Methanol.

  • Causality: Cold methanol removes residual DMF and surface-adhered impurities without re-dissolving the purified crystals.

Step 6: Drying

  • Action: Dry the crystals in a vacuum oven at 60 °C for 12 hours.

  • Self-Validation: Weigh the final product. A recovery of 82-88% with a sharp melting point indicates a successful, high-purity recrystallization.

Troubleshooting Guides & FAQs

Q1: Why does my 2-Bromoquinoline-6-carboxylic acid "oil out" instead of forming crystals? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the anti-solvent is added too rapidly[3]. For quinoline carboxylic acids, this is common in binary systems with high water content. Resolution: Reheat the mixture until homogeneous, add 10-15% more of the "good" solvent (e.g., DMF), and reduce the cooling rate. Adding a seed crystal of pure compound at the cloud point forces crystalline nucleation over phase separation[3].

Q2: I am seeing a persistent yellow/brown tint in my recrystallized product. How can I remove this? A2: Bromoquinolines are prone to trace oxidative degradation, forming highly colored polymeric byproducts. Resolution: Incorporate a decolorization step. Add 5% w/w activated carbon to the hot DMF solution, stir for 15 minutes, and perform a hot filtration through a Celite pad before adding the methanol anti-solvent.

Q3: My recovery yield is below 50%. How do I optimize the solvent ratio? A3: A low yield indicates the compound remains too soluble in the final cold solvent mixture. Resolution: Increase the ratio of the anti-solvent (e.g., shift the DMF:MeOH ratio from 1:3 to 1:5), or lower the final crystallization temperature to 0-5 °C using an ice bath for at least 2 hours prior to filtration.

Q4: Does the bromine atom at the 2-position affect stability during hot recrystallization? A4: The carbon-halogen bond at the 2-position of a quinoline ring is generally stable to thermal recrystallization in neutral solvents like DMF, methanol, or ethanol. However, prolonged heating in highly basic or strongly nucleophilic solvents (e.g., primary amines) risks nucleophilic aromatic substitution (SNAr). Therefore, neutral binary systems are strictly preferred.

Q5: Can I use column chromatography instead of recrystallization? A5: While silica gel chromatography is effective for separating isomeric bromoquinolines, the strong polarity of the carboxylic acid group at the 6-position causes severe tailing on standard normal-phase silica[1]. Recrystallization exploits the distinct solubility profile of the rigid core and is vastly superior for achieving >99% purity. If chromatography is absolutely mandatory, you must use a reverse-phase system or add 1% acetic acid to the organic eluent to suppress ionization.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Comparison: 2-Bromo- vs. 2-Chloroquinoline-6-carboxylic Acid Reactivity

In drug discovery and advanced materials synthesis, the quinoline scaffold is a privileged structure. When functionalizing this core, the choice of halogen at the 2-position dictates the synthetic trajectory.

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Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and advanced materials synthesis, the quinoline scaffold is a privileged structure. When functionalizing this core, the choice of halogen at the 2-position dictates the synthetic trajectory. This guide provides an in-depth, objective comparison between 2-Bromoquinoline-6-carboxylic acid (CAS: 1781044-00-5) and 2-Chloroquinoline-6-carboxylic acid (CAS: 849996-80-1).

By analyzing the causality behind their reactivity differences—specifically in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—this guide equips researchers with the data necessary to optimize synthetic workflows.

Mechanistic Causality: C–X Bond Dynamics at the 2-Position

The reactivity of 2-haloquinolines is primarily governed by the adjacent endocyclic nitrogen atom. The nitrogen's electronegativity depletes electron density at the α -position (C2), highly activating it toward nucleophilic attack and transition-metal insertion.

However, the divergence in performance between the bromo- and chloro- derivatives stems directly from their Bond Dissociation Energies (BDE) and polarizability:

  • C–Br Bond: 285 kJ/mol. The larger, more polarizable bromide ion is an excellent leaving group. It undergoes rapid oxidative addition with standard Pd(0) catalysts and facilitates SNAr under mild basic conditions.

  • C–Cl Bond: 339 kJ/mol. The stronger carbon-chlorine bond creates a higher activation energy barrier. While 2-chloroquinolines are generally more chemically stable and cost-effective to produce at scale, cleaving the C–Cl bond requires harsher thermal conditions or highly specialized, electron-rich phosphine ligands to force the reaction forward.

The presence of the 6-carboxylic acid group provides a critical handle for downstream functionalization (e.g., amide coupling). Its electron-withdrawing nature via induction slightly increases the overall electrophilicity of the quinoline ring, subtly enhancing SNAr rates compared to unsubstituted haloquinolines.

Reactivity Start Haloquinoline-6-carboxylic acid SubBr 2-Bromo Derivative (Weaker C-Br Bond) Start->SubBr SubCl 2-Chloro Derivative (Stronger C-Cl Bond) Start->SubCl SNAr SNAr Pathway (Amine/Thiol Nucleophile) SubBr->SNAr CrossCoupling Pd Cross-Coupling (Suzuki/Buchwald) SubBr->CrossCoupling SubCl->SNAr SubCl->CrossCoupling Mild Mild Conditions (Standard Base/Cat) SNAr->Mild Br Harsh Harsh Conditions (Specialized Ligands) SNAr->Harsh Cl CrossCoupling->Mild Br CrossCoupling->Harsh Cl

Logical workflow of reactivity pathways for 2-haloquinoline derivatives.

Performance Comparison: Nucleophilic Aromatic Substitution (SNAr)

Classical SNAr utilizes halogenated quinolines reacting with nucleophiles (e.g., amines, alkoxides) under basic conditions. The reaction proceeds via a Meisenheimer complex. The established halogen reactivity order for these systems is I > Br > Cl [1].

Causality in Experimental Design

Because the 2-bromo derivative forms the Meisenheimer intermediate more readily and eliminates the bromide ion faster, it allows for catalyst-free amination at lower temperatures. Conversely, the 2-chloro derivative often requires prolonged heating in polar aprotic solvents (like DMSO or DMF) at temperatures exceeding 100°C to achieve comparable conversion.

Self-Validating SNAr Protocol (Amination)

The following protocol compares the amination of both derivatives using benzylamine.

Step-by-Step Methodology:

  • Preparation: In two separate 20 mL sealed microwave vials, add 1.0 mmol of 2-Bromoquinoline-6-carboxylic acid [4] to Vial A, and 1.0 mmol of 2-Chloroquinoline-6-carboxylic acid [5] to Vial B.

  • Reagent Addition: Add 2.5 mmol of K 2​ CO 3​ (base) and 1.5 mmol of benzylamine (nucleophile) to both vials.

  • Solvent: Suspend the mixtures in 5.0 mL of anhydrous DMF.

  • Reaction Execution:

    • Heat Vial A (Bromo) to 80°C for 4 hours.

    • Heat Vial B (Chloro) to 120°C for 12 hours.

  • Validation (LC-MS Tracking): Monitor the reaction. The starting materials exhibit distinct isotopic patterns (Br: 1:1 ratio of M/M+2; Cl: 3:1 ratio of M/M+2). Successful conversion is validated by the disappearance of these halogen isotopic signatures in the product mass peak.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 4 using 1M HCl to precipitate the 2-(benzylamino)quinoline-6-carboxylic acid product.

Performance Comparison: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond.

Causality in Experimental Design

The 2-bromoquinoline derivative readily undergoes oxidative addition with standard, inexpensive catalysts like Pd(PPh 3​ ) 4​ or Pd(dppf)Cl 2​ [2]. In contrast, the 2-chloroquinoline derivative exhibits sluggish oxidative addition. To overcome this, researchers must employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) which increase the electron density on the palladium center, thereby forcing the insertion into the stubborn C–Cl bond [3].

Catalysis Pd0 Pd(0) Catalyst OxAddBr Fast Oxidative Addition (C-Br Cleavage) Pd0->OxAddBr 2-Br-Q-6-CA OxAddCl Slow Oxidative Addition (C-Cl Cleavage) Pd0->OxAddCl 2-Cl-Q-6-CA LigandBr Standard Ligands (e.g., PPh3, dppf) OxAddBr->LigandBr PdII Pd(II) Intermediate Ready for Transmetalation OxAddBr->PdII LigandCl Electron-Rich/Bulky Ligands (e.g., XPhos, BrettPhos) OxAddCl->LigandCl OxAddCl->PdII

Catalyst dependency in the oxidative addition step of 2-haloquinolines.

Self-Validating Suzuki Coupling Protocol

Comparing the arylation using phenylboronic acid.

Step-by-Step Methodology:

  • System A (Bromo Optimization): Combine 1.0 mmol 2-Bromoquinoline-6-carboxylic acid, 1.2 mmol phenylboronic acid, 5 mol% Pd(dppf)Cl 2​ , and 2.0 mmol Na 2​ CO 3​ in 1,4-dioxane/H 2​ O (4:1, 5 mL). Degas via sparging with N 2​ for 10 minutes. Heat at 90°C for 6 hours.

  • System B (Chloro Optimization): Combine 1.0 mmol 2-Chloroquinoline-6-carboxylic acid, 1.2 mmol phenylboronic acid, 2.5 mol% Pd 2​ (dba) 3​ , 10 mol% XPhos, and 2.0 mmol K 3​ PO 4​ in 1,4-dioxane/H 2​ O (4:1, 5 mL). Degas via sparging with N 2​ for 10 minutes. Heat at 100°C for 12 hours.

  • Validation: The use of XPhos in System B is a self-validating control; omitting XPhos will result in <10% conversion, proving the necessity of electron-rich ligands for the C-Cl bond.

  • Workup: Filter through Celite, concentrate, and purify via reverse-phase chromatography (due to the highly polar carboxylic acid moiety).

Quantitative Data Comparison

The following table synthesizes the operational parameters required to achieve >85% yield for both derivatives across standard transformations.

Parameter2-Bromoquinoline-6-carboxylic acid2-Chloroquinoline-6-carboxylic acid
CAS Number 1781044-00-5849996-80-1
C–X BDE (approx.) 285 kJ/mol339 kJ/mol
SNAr Temperature 80°C120°C
SNAr Reaction Time 4 - 6 hours12 - 24 hours
Suzuki Pd Catalyst Pd(dppf)Cl 2​ or Pd(PPh 3​ ) 4​ Pd 2​ (dba) 3​
  • XPhos / SPhos
Buchwald-Hartwig Base Cs 2​ CO 3​ or NaOtBuNaOtBu or LHMDS
Relative Cost/Scale Higher (Bromination is less atom-economic)Lower (Chlorination is highly scalable)

Strategic Selection Guide

  • Choose 2-Bromoquinoline-6-carboxylic acid when: You are conducting late-stage functionalization, working with temperature-sensitive substrates, or operating in a lab where expensive proprietary phosphine ligands are unavailable. The kinetic advantage saves time and simplifies purification by reducing thermal degradation byproducts.

  • Choose 2-Chloroquinoline-6-carboxylic acid when: You are scaling up a synthesis for process chemistry. The lower raw material cost and higher bench stability outweigh the need for specialized catalysts, provided your reactor can safely maintain the higher temperatures required for activation.

References

  • ResearchGate. "Mapping the reactivity of the quinoline ring-system – Synthesis of the tetracyclic ring-system of isocryptolepine and regioisomers". Available at:[Link]

  • ACS Publications. "Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases | Organic Letters". Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Proper Disposal of 2-Bromoquinoline-6-carboxylic Acid

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and waste management systems is just as critical as the experimental data you generate. 2-Bromoquinoline-6-carboxylic acid (CAS: 17810...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and waste management systems is just as critical as the experimental data you generate. 2-Bromoquinoline-6-carboxylic acid (CAS: 1781044-00-5)[1] is a specialized halogenated aromatic compound used in advanced drug development and synthetic research. Due to the presence of the bromine atom on the quinoline ring, this chemical cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-Bromoquinoline-6-carboxylic acid, grounded in established environmental and chemical safety regulations.

Hazard Assessment & Mechanistic Causality

To design a fail-safe disposal protocol, we must first understand the physicochemical behavior of the molecule and why specific disposal parameters are enforced:

  • Corrosivity and Container Degradation: Halogenated organic compounds can slowly dissociate or react under certain conditions to produce hydrohalic acids (in this case, hydrobromic acid, HBr). Because these acids actively corrode metal, the use of standard metal safety cans for accumulating this waste is strictly prohibited[2].

  • Solvent Recovery Poisoning: In institutional waste management, non-halogenated solvents are frequently bulked and sent for off-site solvent recovery[3]. Introducing even small amounts of a brominated compound like 2-Bromoquinoline-6-carboxylic acid into a non-halogenated waste stream poisons the recovery catalysts and forces the entire bulk volume to be treated as expensive halogenated waste[3].

  • Incineration Dynamics: The stable quinoline ring requires high-temperature rotary kiln incineration for complete thermal destruction[4]. However, combusting brominated organics releases toxic HBr gas. Therefore, the designated disposal facility must utilize liquid/solid injection incineration coupled with highly efficient caustic scrubbing to neutralize the acidic exhaust before environmental release[4].

Quantitative Data & Logistical Parameters

The following table summarizes the critical operational parameters required for the safe logistical routing of this compound.

ParameterValue / SpecificationMechanistic Rationale
CAS Number 1781044-00-5Primary identifier for EPA/RCRA manifesting and tracking[1].
Molecular Formula C10H6BrNO2The covalently bound Bromine dictates mandatory routing to the halogenated waste stream[3].
Container Compatibility High-Density Polyethylene (HDPE)Prevents container breach; halogenated organics can dissociate into metal-corroding acids[2].
Segregation Rule Isolate from non-halogenated organicsPrevents contamination of recyclable solvent streams, controlling institutional disposal costs[3].
Treatment Method Rotary Kiln Incineration (>1000°C)High thermal energy is required to break the aromatic quinoline ring structure[4].
Emission Control Caustic ScrubbingNeutralizes toxic hydrobromic acid (HBr) gas generated during the combustion of the bromine atom[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the current step's verification criteria are met.

Phase 1: Workstation Preparation & PPE
  • Engineering Controls: Confine all handling and transfer of 2-Bromoquinoline-6-carboxylic acid to a properly functioning, face-velocity certified laboratory chemical fume hood[2].

  • PPE Selection: Wear ANSI-approved chemical splash goggles and a fully buttoned lab coat[2].

  • Glove Compatibility: Because standard nitrile gloves have a poor compatibility rating against many halogenated solvents, utilize double-gloving with nitrile, or upgrade to thick-cut Viton gloves to prevent breakthrough exposure[2]. Wash hands immediately after glove removal[2].

Phase 2: Waste Segregation & Containment
  • Select the Receptacle: Obtain a compliant, non-metallic waste container. Environmental Health and Safety (EH&S) departments typically provide specific 20L white polyethylene containers exclusively for halogenated waste[3]. Verification: Tap the container; ensure it is plastic (HDPE), not metal[2].

  • Segregate: Ensure the container is strictly designated for "Halogenated Organic Waste." Never mix this compound with non-halogenated solvents, acids, bases, heavy metals, or oxidizing agents[2],[3].

  • Transfer: Carefully transfer the solid or dissolved waste into the receptacle. If the compound is dissolved in a solvent, ensure the primary solvent is also compatible with the halogenated waste stream.

  • Seal: Store the waste in tightly closed original containers or the EH&S-provided receptacle to prevent the accumulation of toxic vapor concentrations[2].

Phase 3: Storage & Final Disposition
  • Secondary Containment: Place the sealed waste container inside a secondary containment tub (e.g., Nalgene/polypropylene) to capture any potential leaks, especially if storage space is limited[2].

  • Labeling: Clearly label the container with the full chemical name ("2-Bromoquinoline-6-carboxylic acid") and mark it under the appropriate hazardous waste codes[5].

  • EH&S Transfer: Submit a hazardous waste pickup request to your institution's EH&S department. The contents must be disposed of at an approved waste disposal plant[6]. Never dispose of halogenated waste down the drain or through evaporation[2],[7].

Waste Routing Workflow

The following diagram illustrates the logical decision tree and logistical lifecycle for 2-Bromoquinoline-6-carboxylic acid, from generation to final atmospheric emission control.

WasteRouting A Waste Generation: 2-Bromoquinoline-6-carboxylic acid B Segregation: Isolate from Non-Halogenated Waste A->B Identify Halogen C Containment: Collect in HDPE Polyethylene B->C Prevent Corrosion D Storage: Secondary Containment Area C->D Secure E Logistics: EH&S Manifesting & Pickup D->E Transport F Treatment: Rotary Kiln Incineration E->F EPA Approved G Emission Control: Caustic Scrubbing (Neutralizes HBr) F->G Exhaust Gas

Fig 1: Lifecycle and disposal routing for halogenated 2-Bromoquinoline-6-carboxylic acid waste.

Regulatory Compliance & Liability

Under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), laboratories and their parent institutions retain "cradle-to-grave" liability for the chemical waste they generate[7]. To avoid regulatory penalties and ensure compliance:

  • Maintain accurate, up-to-date, and easily retrievable records of sample and waste handling from the point of generation to final disposal[5],[7].

  • Ensure your laboratory maintains its proper waste generator status (e.g., Large Quantity Generator vs. Small Quantity Generator) and adheres to the specific accumulation time limits dictated by the EPA and local tribal/state regulations[5],[7].

References

  • AK Scientific, Inc.: Safety Data Sheet (United States). 2-Bromoquinoline-6-carboxylic acid. AK Scientific. 6

  • Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste. Washington State University (WSU) Environmental Health & Safety. 2

  • Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University. 3

  • 2-bromoquinoline-6-carboxylic acid — Chemical Substance Information. NextSDS. 1

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). 4

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). 5

  • Hazardous Waste Management for School Laboratories. Colorado Department of Public Health and Environment. 7

Sources

Handling

A Researcher's Comprehensive Guide to Safely Handling 2-Bromoquinoline-6-carboxylic Acid

As advancements in pharmaceutical research and drug development continue to accelerate, the need for robust safety protocols for handling novel chemical compounds is paramount. This guide provides an in-depth, procedural...

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Author: BenchChem Technical Support Team. Date: March 2026

As advancements in pharmaceutical research and drug development continue to accelerate, the need for robust safety protocols for handling novel chemical compounds is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromoquinoline-6-carboxylic acid (CAS No. 1781044-00-5), a heterocyclic building block often utilized in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple checklist, offering a causal-driven approach to laboratory safety, ensuring that every step is understood, validated, and executed with the highest degree of scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

2-Bromoquinoline-6-carboxylic acid is a solid substance whose toxicological properties are not yet fully characterized. However, based on available data for this and structurally similar compounds, a comprehensive risk assessment is essential before any handling.[1]

GHS Hazard Classification:

The primary known hazards associated with 2-Bromoquinoline-6-carboxylic acid and its analogs are categorized as follows:

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity (Oral)H302: Harmful if swallowedWarning
Acute Toxicity (Dermal)H312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Acute Toxicity (Inhalation)H332: Harmful if inhaledWarning
Specific target organ toxicityH335: May cause respiratory irritationWarning

(Source: Sigma-Aldrich, Key Organics Safety Data Sheets)[1]

The causality behind these classifications lies in the chemical's reactive nature. The bromo- and carboxylic acid functional groups on the quinoline scaffold can interact with biological macromolecules, leading to irritation and toxicity upon exposure. Therefore, the core principle of our safety protocol is the strict prevention of direct contact and aerosol generation.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the first or only line of defense.[2] Effective engineering controls are fundamental to ensuring a safe working environment.

  • Fume Hood: All weighing, handling, and reactions involving 2-Bromoquinoline-6-carboxylic acid must be conducted within a certified and properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.[1]

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[3]

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[4][5] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling 2-Bromoquinoline-6-carboxylic acid.

Body PartPPE SpecificationRationale
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against dermal absorption. Double-gloving is a best practice when handling acutely toxic solids.[1][6]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A full-face shield is required when there is a significant splash risk.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[7][8]
Body A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[2][6]
Respiratory A NIOSH-approved respirator (e.g., N95 for powders) may be required depending on the quantity and potential for aerosolization.Prevents inhalation of the harmful dust.[1][7]

Step-by-Step Safe Handling Protocol

The following workflow is designed to minimize exposure risk at every stage of handling, from preparation to disposal.

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust.

  • Container Sealing: Once the desired amount is weighed, securely close the primary container.

Dissolution and Reaction
  • Solvent Addition: If dissolving the compound, add the solvent slowly to the vessel containing the solid to minimize splashing.

  • Vessel Sealing: Ensure the reaction vessel is properly sealed or equipped with a condenser to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction closely.

Post-Reaction and Cleanup
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper in the designated solid waste container.

  • Glassware Cleaning: Contaminated glassware should be rinsed with a suitable solvent within the fume hood before being removed for standard washing.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, then eye protection. Wash hands thoroughly with soap and water after removing PPE.[1]

Storage and Disposal: A Lifecycle Approach

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Disposal
  • Waste Streams: All waste contaminated with 2-Bromoquinoline-6-carboxylic acid, including disposable PPE, bench paper, and excess solid, must be disposed of as hazardous chemical waste.

  • Regulations: Disposal must be in accordance with all local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Procedure: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[4]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[4] For large spills, evacuate the area and contact your institution's EHS department immediately.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling 2-Bromoquinoline-6-carboxylic acid.

Start Start: Obtain 2-Bromoquinoline- 6-carboxylic acid RiskAssessment Conduct Risk Assessment (Review SDS) Start->RiskAssessment EngineeringControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngineeringControls DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) EngineeringControls->DonPPE Handling Perform Handling in Fume Hood (Weighing, Transfer) DonPPE->Handling Cleanup Decontaminate Work Area and Remove PPE Handling->Cleanup Spill Spill or Exposure Occurs Handling->Spill No Storage Store in Designated Area (Cool, Dry, Ventilated) End End of Procedure Storage->End Disposal Dispose of Waste (Hazardous Waste Stream) Cleanup->Storage Cleanup->Disposal Emergency Follow Emergency Procedures (First Aid, EHS Contact) Spill->Emergency Yes Emergency->Cleanup

Caption: Workflow for Safe Handling of 2-Bromoquinoline-6-carboxylic acid.

References

  • NextSDS. 2-bromoquinoline-6-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • SDS US. (2019, February 19). Safety Data Sheet. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. 5-Bromoquinoline. Retrieved from [Link]

  • NextSDS. 6-bromoquinazoline-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

Sources

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